![molecular formula C24H25ClN4O4S B2446108 N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-12-2](/img/structure/B2446108.png)
N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a potent, selective D4 dopamine receptor ligand . It has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .
Synthesis Analysis
The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Further structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis
The structure of the compound has been validated as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Physical And Chemical Properties Analysis
The compound is a solid with a solubility of 22 mg/mL in DMSO and is insoluble in water .Applications De Recherche Scientifique
Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, plays a crucial role in positively modulating the pharmacokinetic properties of drug substances. Incorporating piperazine into biologically active compounds can be achieved through a Mannich reaction . The piperazine ring appears in various disease-specific treatments, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, it is a component in potential treatments for Parkinson’s and Alzheimer’s diseases .
Synthesis and Characterization
The compound “N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide” is obtained via a three-step protocol, yielding good results. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .
Antibacterial Activity
The compound’s potential antibacterial activity is noteworthy. Further studies are needed to explore its efficacy against specific bacterial strains and mechanisms of action. Researchers have previously reported derivatives of 1,2,4-triazole with a piperazine moiety, some of which exhibited good antibacterial activity .
Anticancer Potential
While specific data on the compound’s anticancer properties are limited, it’s essential to investigate its effects on cancer cell lines. Molecular docking studies could shed light on its interactions with relevant molecular targets .
Antifungal Properties
Given the presence of the thiazole ring, exploring the compound’s antifungal potential is crucial. Molecular docking studies against lanosterol 14α-demethylase (CYP51), a target for clinically used azole antifungals, would provide valuable insights .
Selective Ligands for 5-HT1A Receptor
The compound’s structure suggests potential interactions with receptors. Previous studies have identified highly selective ligands for the 5-HT1A receptor, which plays a role in mood regulation and anxiety. Investigating its binding affinity and potential therapeutic applications could be worthwhile .
Psychoactive Properties
Although not directly studied, compounds containing piperazine rings have been used illegally as psychoactive substances for recreational purposes. Further research could explore any psychoactive effects associated with this compound .
Mécanisme D'action
Target of Action
It is known that similar compounds with a piperazine moiety have been investigated as serotonin receptor ligands . Therefore, it’s possible that this compound may also interact with serotonin receptors or other G protein-coupled receptors (GPCRs).
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets (such as gpcrs) by binding to the receptor and modulating its activity .
Biochemical Pathways
If this compound does indeed interact with serotonin receptors, it could potentially influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Modulation of serotonin receptors or other gpcrs can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and neuronal activity .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O4S/c1-32-20-7-6-16(12-21(20)33-2)23(31)27-24-26-18(15-34-24)14-22(30)29-10-8-28(9-11-29)19-5-3-4-17(25)13-19/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPZLKSTZQIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



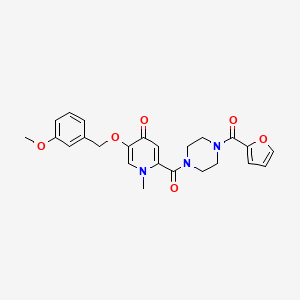
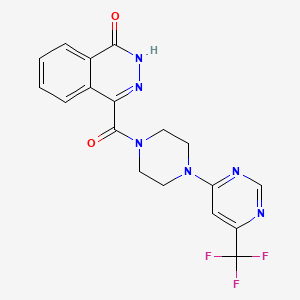
![2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2446032.png)
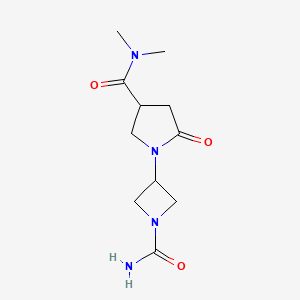
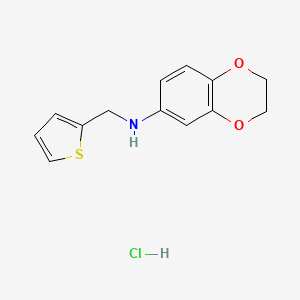
![2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2446040.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)

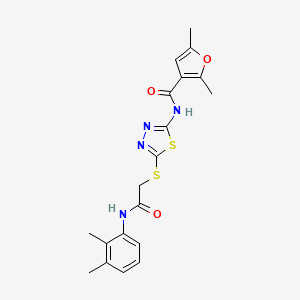
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)